molecular formula C7H7NO2 B1313544 6-Methoxypyridine-2-carbaldehyde CAS No. 54221-96-4

6-Methoxypyridine-2-carbaldehyde

Cat. No.: B1313544
CAS No.: 54221-96-4
M. Wt: 137.14 g/mol
InChI Key: YDNWTNODZDSPNZ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that it can be used in the synthesis of α-pyridoin via treatment with sodium cyanide . The interaction of 6-Methoxypyridine-2-carbaldehyde with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that it can be used in the synthesis of α-pyridoin

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

6-Methoxypyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of α-pyridoin via treatment with sodium cyanide

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Understanding the molecular mechanism of this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, highlighting the need for careful monitoring and analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is important for elucidating the compound’s effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxypyridine-2-carbaldehyde can be synthesized via the treatment of the corresponding pyridine derivative with sodium cyanide (NaCN) . The reaction typically involves the use of solvents such as methanol or tetrahydrofuran (THF) and is carried out under inert gas conditions to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Methylpyridine-2-carboxaldehyde
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 6-Methoxypyridine-2-carboxylic acid
  • 2-Pyridinecarboxaldehyde

Comparison: 6-Methoxypyridine-2-carbaldehyde is unique due to the presence of the methoxy group at the 6-position, which influences its chemical reactivity and physical properties. Compared to 6-Methylpyridine-2-carboxaldehyde, the methoxy group provides different electronic effects, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWTNODZDSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489468
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-96-4
Record name 6-Methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methoxypyridine-2-carbaldehyde interact with zinc thiolates, and what is the significance of this interaction?

A1: this compound (CA) reacts with bis(pentafluorothiophenolato)zinc to form a mononuclear complex, [(CA)Zn(SC6F5)2] (11). [] This complex exhibits a tetrahedral ZnNS2O coordination geometry, where the aldehyde coordinates to the zinc center through its oxygen atom. []

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